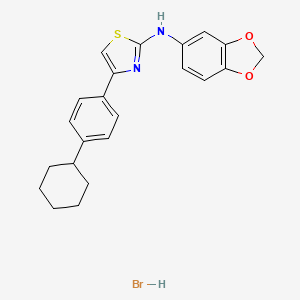![molecular formula C18H22N2O3S B6086726 N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6086726.png)
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It was originally developed as a Raf kinase inhibitor, but has since been found to have multiple targets and mechanisms of action. In
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-proliferative and anti-angiogenic effects on a variety of cancer cell lines, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. It has also been studied for its potential use in combination with other cancer drugs, such as sorafenib and erlotinib.
Mecanismo De Acción
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has multiple targets and mechanisms of action. It inhibits the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. It also inhibits the VEGF and PDGF receptors, which are involved in angiogenesis. Additionally, it has been shown to have effects on the PI3K/Akt/mTOR pathway and the JAK/STAT pathway.
Biochemical and Physiological Effects
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells. It also inhibits angiogenesis and tumor growth. In addition, it has been shown to have effects on glucose metabolism, lipid metabolism, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied and its mechanisms of action are well understood. However, there are also limitations to using N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has off-target effects on other kinases, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006. One direction is to further investigate its potential use in combination with other cancer drugs. Another direction is to study its effects on the immune system, as it has been shown to have immunomodulatory effects. Additionally, there is interest in developing more potent and selective RAF kinase inhibitors based on the structure of N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006.
Métodos De Síntesis
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 can be synthesized by reacting 3-aminobenzamide with tert-butyl chloroacetate in the presence of triethylamine and then reacting the resulting product with methyl phenyl sulfone in the presence of potassium carbonate. The final product is obtained by recrystallization from methanol. This synthesis method has been modified and improved over the years, resulting in higher yields and purity of N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006.
Propiedades
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-18(2,3)19-17(21)14-9-8-10-15(13-14)20(4)24(22,23)16-11-6-5-7-12-16/h5-13H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSNQWCEADRJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086657.png)
![11-bromo-14H-benzo[4,5]isoquino[2,1-a]perimidin-14-one](/img/structure/B6086659.png)
![3-(4-methoxyphenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6086669.png)
![2,2-dimethyl-6-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B6086672.png)
![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6086682.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1,4-dimethyl-2-piperazinyl)acetamide](/img/structure/B6086686.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6086691.png)
![3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B6086707.png)
![2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione](/img/structure/B6086715.png)

![N-(3-methoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086742.png)
![1-(4-fluorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6086749.png)
![ethyl {1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-piperidinyl}acetate](/img/structure/B6086753.png)
![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6086757.png)